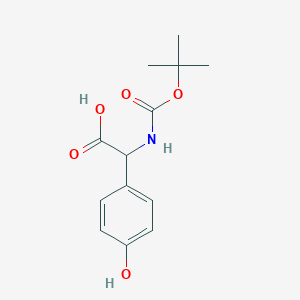

N-Boc-4-Hydroxyphenyl-DL-glycine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWJRIFKJPPAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400562 | |

| Record name | N-Boc-4-Hydroxyphenyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53249-34-6 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53249-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-4-Hydroxyphenyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53249-34-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Boc-4-Hydroxyphenyl-DL-glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of N-Boc-4-Hydroxyphenyl-DL-glycine. This compound, a protected derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine (HPG), serves as a critical building block in synthetic organic chemistry and drug development. Its deprotected form, HPG, is a key structural component of numerous bioactive natural products, including the vital glycopeptide antibiotic vancomycin.

This document details the physicochemical characteristics of this compound, provides established experimental protocols for its synthesis and purification, and explores the biosynthetic pathway of its parent amino acid, offering valuable insights for researchers in medicinal chemistry, natural product synthesis, and pharmacology.

Core Chemical and Physical Properties

This compound is typically a white or off-white crystalline solid. It is soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but insoluble in water. As an amino acid derivative, it can be decarboxylated under acidic conditions to yield the corresponding hydroxyphenylglycine.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| CAS Number | 53249-34-6 | [1] |

| Molecular Formula | C₁₃H₁₇NO₅ | [1] |

| Molecular Weight | 267.28 g/mol | [1] |

| Boiling Point (Predicted) | 463.1 ± 40.0 °C | [1] |

| Density (Predicted) | 1.267 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.71 ± 0.10 | [1] |

| Appearance | White to off-white solid | [2] |

Synonyms: TERT-BUTOXYCARBONYLAMINO-(4-HYDROXY-PHENYL)-ACETIC ACID, 2-(BOC-AMINO)-2-(4'-HYDROXYPHENYL)ACETIC ACID, BOC-D-4-Hydroxyphenylglycine, 2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid.[1]

IUPAC Name: 2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the preparation of this compound involves the hydrolysis of its corresponding ester. The following protocol is adapted from established procedures.[3]

Materials:

-

N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester

-

Methanol

-

5% aqueous sodium carbonate solution

-

Ethyl acetate

-

Phosphoric acid

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester (1.5 mmol) in 20 ml of methanol and 30 ml of 5% aqueous sodium carbonate is heated at reflux for 30 minutes.[3]

-

The solvent is removed in vacuo.[3]

-

The aqueous residue is extracted with ethyl acetate to remove any non-acidic impurities.[3]

-

The aqueous phase is then acidified to a pH of 3.0 with phosphoric acid.[3]

-

The acidified aqueous phase is extracted again with ethyl acetate.[3]

-

The combined ethyl acetate extracts are dried over anhydrous sodium sulfate.[3]

-

The dried solution is concentrated to yield N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine.[3]

References

An In-depth Technical Guide to N-Boc-4-Hydroxyphenyl-DL-glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-Hydroxyphenyl-DL-glycine is a pivotal building block in modern medicinal chemistry and peptide synthesis. As a non-proteinogenic amino acid, its incorporation into peptide sequences offers a strategic approach to developing peptidomimetics with enhanced pharmacological profiles. The presence of the tert-butoxycarbonyl (Boc) protecting group facilitates its use in controlled, stepwise peptide synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a derivative of glycine distinguished by a 4-hydroxyphenyl substituent on the alpha-carbon and a Boc protecting group on the amino-terminus. These features make it a valuable reagent in the synthesis of peptides and other complex organic molecules.

| Property | Value | Citation(s) |

| Molecular Weight | 267.27 g/mol or 267.28 g/mol | [1][2][3][4][] |

| Molecular Formula | C₁₃H₁₇NO₅ | [1][2][3] |

| CAS Number | 53249-34-6 | [1][3][] |

| IUPAC Name | 2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | [1] |

| Synonyms | This compound, TERT-BUTOXYCARBONYLAMINO-(4-HYDROXY-PHENYL)-ACETIC ACID, 2-(BOC-AMINO)-2-(4'-HYDROXYPHENYL)ACETIC ACID | [1][3][] |

| Physical Appearance | White to off-white solid | |

| Boiling Point | 463.1±40.0 °C (Predicted) | [] |

| Density | 1.267±0.06 g/cm³ (Predicted) | [1][] |

| pKa | 3.71±0.10 (Predicted) | [] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [] |

Synthesis and Purification

The synthesis of this compound typically involves the protection of the amino group of 4-Hydroxyphenyl-DL-glycine. A general and widely adopted method for this transformation is the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

General Experimental Protocol: Boc Protection

This protocol describes a general method for the N-terminal Boc protection of an amino acid, which can be applied to 4-Hydroxyphenyl-DL-glycine.

Materials:

-

4-Hydroxyphenyl-DL-glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

-

Solvent system (e.g., Tetrahydrofuran (THF)/water, Dichloromethane (DCM)/water)

-

Ethyl acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Brine solution

Procedure:

-

Dissolution: Dissolve 4-Hydroxyphenyl-DL-glycine in an aqueous solution of a base like sodium carbonate or in a suspension with a solvent like DCM.[6][7]

-

Boc Protection: While stirring, add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) dissolved in a suitable organic solvent (e.g., THF or DCM).[6][7] If using a non-aqueous system, slowly add a base such as triethylamine (2.0-2.2 equivalents).[6]

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary but are often in the range of 2-10 hours.[6][7]

-

Work-up:

-

If using an aqueous system, extract the mixture with a non-polar solvent like methyl tertiary-butyl ether to remove excess (Boc)₂O.[7]

-

Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of approximately 3 with concentrated HCl to protonate the carboxylic acid.[7]

-

If using a non-aqueous system, wash the organic layer sequentially with a weak acid solution, water, and brine.[6]

-

-

Product Extraction: Extract the acidified aqueous layer with ethyl acetate.[7]

-

Isolation and Drying: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The solid can then be purified further, for example, by recrystallization, to obtain this compound.[7]

Synthesis Workflow Diagram

Caption: General workflow for the Boc protection of 4-Hydroxyphenyl-DL-glycine.

Applications in Research and Drug Development

The incorporation of non-canonical amino acids like this compound is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with superior pharmacological properties.[2]

Key Advantages in Peptide Synthesis

-

Enhanced Proteolytic Stability: The unnatural backbone structure can hinder recognition and cleavage by proteases, leading to a longer in vivo half-life of the resulting peptide.[2][4]

-

Conformational Rigidity: The steric bulk of the phenyl side chain restricts the conformational freedom of the peptide backbone. This can be leveraged to stabilize specific secondary structures, such as turns or helices, potentially increasing binding affinity to biological targets.[2][4]

-

Modulation of Biological Activity: Peptides containing phenylglycine are found in various natural products with significant biological activities, including glycopeptide antibiotics. Its synthetic incorporation allows for the systematic exploration of structure-activity relationships (SAR).[2]

Solid-Phase Peptide Synthesis (SPPS)

This compound is extensively used in Boc/Bzl chemistry for Solid-Phase Peptide Synthesis (SPPS). This strategy employs the acid-labile Boc group for temporary N-terminal protection.[2]

Experimental Protocol: Incorporation of this compound via SPPS

This protocol outlines the manual synthesis of a peptide incorporating the title compound on a 0.1 mmol scale.

Materials:

-

Merrifield or PAM resin

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the resin in DCM in a reaction vessel for 30-60 minutes.[8]

-

First Amino Acid Loading: Load the first C-terminal Boc-protected amino acid onto the resin (e.g., using the cesium salt method for Merrifield resin).[8]

-

Deprotection:

-

Neutralization:

-

Coupling of this compound:

-

In a separate vial, pre-activate this compound (3 equivalents) with a coupling reagent (e.g., HBTU) and DIEA (6 equivalents) in DMF.[4]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.[4]

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[4]

-

-

Subsequent Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Final Deprotection:

-

Peptide Precipitation and Purification:

SPPS Workflow Diagram

Caption: The cyclical workflow of Solid-Phase Peptide Synthesis using Boc chemistry.

Biological Relevance and Signaling Pathways

While this compound is a protected precursor, the unprotected 4-hydroxyphenylglycine moiety is of significant interest in pharmacology. Derivatives of L-4-hydroxyphenylglycine have been studied as ligands for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological processes.[9] For instance, certain phenylglycine derivatives act as antagonists at Gq-coupled Group I mGluRs.[9] The incorporation of this residue into a peptide could yield a final product that modulates such pathways.

Conceptual Signaling Pathway Modulation

The diagram below illustrates a conceptual pathway where a peptide containing a 4-hydroxyphenylglycine residue acts as an antagonist at a Group I mGluR, thereby inhibiting downstream signaling.

Caption: Potential antagonism of a Gq-coupled signaling pathway by a derived peptide.

Conclusion

This compound is a highly valuable synthetic intermediate for chemists and drug development professionals. Its defined molecular weight and chemical properties, combined with its utility in creating peptides with enhanced stability and tailored biological activity, underscore its importance. The detailed protocols provided herein offer a practical guide for its application in the laboratory, particularly in the robust and well-established methodology of Boc-SPPS. The potential for derived molecules to interact with significant biological targets, such as G-protein coupled receptors, ensures that this compound will remain a key building block in the ongoing quest for novel and more effective therapeutics.

References

An In-depth Technical Guide to N-Boc-4-Hydroxyphenyl-DL-glycine (CAS Number: 53249-34-6)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Boc-4-Hydroxyphenyl-DL-glycine, a key building block in synthetic organic chemistry and pharmaceutical development. This document details its physicochemical properties, synthesis, safety information, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a non-proteinogenic amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the amino function enhances its stability and utility in various synthetic procedures.

| Property | Value | Reference |

| CAS Number | 53249-34-6 | |

| Molecular Formula | C13H17NO5 | [][2] |

| Molecular Weight | 267.27 g/mol | [] |

| Melting Point | 112-114 °C (from methanol-water) | [3] |

| Boiling Point (Predicted) | 463.1 ± 40.0 °C | [2] |

| Density (Predicted) | 1.267 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.71 ± 0.10 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. | |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Safety Information

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

| Hazard Information | Details | Reference |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common approach involves the protection of the amino group of 4-Hydroxyphenyl-DL-glycine using di-tert-butyl dicarbonate (Boc)₂O. Another documented method is the hydrolysis of its n-butyl ester derivative.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is based on the hydrolysis of N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester.[3]

Materials:

-

N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester

-

Methanol

-

5% aqueous sodium carbonate solution

-

Ethyl acetate

-

Phosphoric acid

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 0.5 g (1.5 mmol) of N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester in 20 ml of methanol and 30 ml of 5% aqueous sodium carbonate is heated at reflux for 30 minutes.[3]

-

The solvent is removed in vacuo.

-

The aqueous residue is extracted with ethyl acetate.

-

The aqueous phase is acidified to a pH of 3.0 with phosphoric acid.[3]

-

The acidified aqueous phase is then extracted again with ethyl acetate.

-

The combined ethyl acetate extracts are dried over anhydrous sodium sulfate (Na₂SO₄).[3]

-

The solvent is concentrated to yield this compound.[3]

-

The product can be recrystallized from a methanol-water mixture to yield crystals with a melting point of 112-114 °C.[3]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of peptides and peptidomimetics. Its incorporation can influence the pharmacological properties of the resulting molecules.

A significant application of this compound is in the synthesis of complex antibiotics, such as vancomycin and its analogues.[4] These antibiotics are crucial for treating infections caused by Gram-positive bacteria. The 4-hydroxyphenylglycine moiety plays a key structural role in the heptapeptide core of these antibiotics.

Caption: Application in Solid-Phase Peptide Synthesis.

Spectroscopic Data

While publicly accessible spectra are limited, the expected spectral characteristics can be deduced from the molecule's structure. Spectroscopic data for this compound are available from suppliers such as ChemicalBook.[5]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl group (a singlet around 1.4 ppm), the alpha-proton of the glycine moiety, aromatic protons of the hydroxyphenyl group, and exchangeable protons of the carboxylic acid, phenol, and amide groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the tert-butyl group, the alpha-carbon, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the N-H stretch of the amide, and the C=O stretches of the carbamate and carboxylic acid.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

References

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound(53249-34-6) 1H NMR [m.chemicalbook.com]

Spectroscopic Profile of N-Boc-4-Hydroxyphenyl-DL-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-4-Hydroxyphenyl-DL-glycine, a key building block in synthetic organic chemistry and drug discovery. The document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is compiled from spectral databases and literature precedents for analogous compounds and should be considered as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.50 | br s | 1H | Ar-OH |

| ~7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to OH) |

| ~6.70 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to OH) |

| ~5.10 | d, J ≈ 7.5 Hz | 1H | α-CH |

| ~3.50 | br s | 1H | NH |

| ~1.40 | s | 9H | -C(CH ₃)₃ |

| ~12.50 | br s | 1H | COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~173.0 | C OOH |

| ~156.5 | Ar-C -OH |

| ~155.0 | NC =O |

| ~128.5 | Ar-C H (ortho to OH) |

| ~127.0 | Ar-C (ipso to CH) |

| ~115.0 | Ar-C H (meta to OH) |

| ~78.5 | -C (CH₃)₃ |

| ~57.0 | α-C H |

| ~28.0 | -C(C H₃)₃ |

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2500 | Broad | O-H stretch (carboxylic acid and phenol), N-H stretch |

| ~3300 | Medium, Sharp | O-H stretch (phenol) |

| ~1715 | Strong | C=O stretch (carboxylic acid) |

| ~1685 | Strong | C=O stretch (Boc carbamate) |

| ~1610, 1515, 1450 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~1160 | Strong | C-O stretch (carbamate) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion Type | Predicted Fragmentation |

| 268.1236 | [M+H]⁺ | N/A |

| 212.0817 | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 168.0657 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group |

| 122.0395 | [M+H - C₅H₉O₂ - CO₂]⁺ | Subsequent loss of carbon dioxide |

| 107.0497 | [C₇H₇O]⁺ | Hydroxytropylium ion |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-13 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

A relaxation delay of 2-5 seconds is recommended for better quantitative results.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

-

Set the mass range to scan for the expected molecular ion and potential fragments (e.g., m/z 50-500).

-

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

-

Scan the second mass analyzer to detect the resulting fragment ions.

-

-

Data Processing: The instrument software will process the data to generate the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

In-Depth Technical Guide to the ¹H NMR Spectrum of N-Boc-4-Hydroxyphenyl-DL-glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-4-Hydroxyphenyl-DL-glycine. This document details the expected chemical shifts, coupling constants, and multiplicities, alongside a standard experimental protocol for acquiring the spectrum. The guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound in drug development and other scientific endeavors.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the hydroxyphenyl moiety, and the glycine backbone. The specific chemical shifts and coupling constants can vary slightly depending on the solvent used, concentration, and temperature. The data presented below is a representative summary based on typical values observed for this and structurally related molecules.

Table 1: Summary of Quantitative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| tert-butyl (-C(CH₃)₃) | ~1.40 | Singlet (s) | 9H | N/A |

| α-CH | ~5.10 - 5.20 | Doublet (d) or Singlet (s) | 1H | ~7-8 Hz (if coupled to NH) |

| Aromatic (H-2', H-6') | ~7.15 - 7.25 | Doublet (d) | 2H | ~8-9 Hz |

| Aromatic (H-3', H-5') | ~6.70 - 6.80 | Doublet (d) | 2H | ~8-9 Hz |

| Amide (-NH) | ~5.30 - 5.50 | Doublet (d) or Broad Singlet (br s) | 1H | ~7-8 Hz (if coupled to α-CH) |

| Phenolic (-OH) | Variable (Broad Singlet) | Broad Singlet (br s) | 1H | N/A |

| Carboxylic Acid (-COOH) | Variable (Broad Singlet) | Broad Singlet (br s) | 1H | N/A |

Note: The chemical shifts for the -NH, -OH, and -COOH protons are highly dependent on the solvent, concentration, and temperature, and may exchange with deuterium in deuterated protic solvents, leading to their disappearance from the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

-

High-quality 5 mm NMR tubes

-

Pipettes and a clean, dry vial

-

Vortex mixer (optional)

-

NMR Spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and the fact that it does not readily exchange with amide protons.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp peaks and resolving coupling patterns.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical parameters include:

-

Number of scans: 8-16

-

Spectral width: ~12-16 ppm

-

Pulse angle: 30-45 degrees

-

Relaxation delay: 1-5 seconds

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule, referencing the data in Table 1.

-

Visualization of Spin-Spin Coupling

The following diagram illustrates the key spin-spin coupling relationships within the this compound molecule, which give rise to the observed multiplicities in the ¹H NMR spectrum.

Caption: Spin-spin coupling in this compound.

This guide provides the foundational information required for the ¹H NMR analysis of this compound. For more specific applications, further two-dimensional NMR experiments, such as COSY and HSQC, may be employed for unambiguous assignment of all proton and carbon signals.

An In-Depth Technical Guide to the Infrared and Mass Spectrometric Analysis of N-Boc-4-Hydroxyphenyl-DL-glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of N-Boc-4-Hydroxyphenyl-DL-glycine using two pivotal analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This guide is intended to furnish researchers, scientists, and professionals in drug development with the essential theoretical and practical knowledge for the characterization of this significant N-Boc-protected amino acid derivative.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is widely utilized in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile removal under mild acidic conditions. Accurate characterization of this compound is crucial for ensuring the quality and purity of synthetic intermediates in drug discovery and development.

Chemical Structure:

-

CAS Number: 53249-34-6[3]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups, including the carboxylic acid, the carbamate (Boc group), the aromatic ring, and the hydroxyl group.

Experimental Protocol for FT-IR Analysis

A general protocol for obtaining the FT-IR spectrum of this compound is as follows:

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet Method: A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrument Setup:

-

The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

-

Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is processed, which may include baseline correction and smoothing.

Characteristic IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups and data from related compounds.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3400-3200 (broad) | O-H (Phenol and Carboxylic Acid) | Stretching | Strong |

| 3300-2500 (broad) | O-H (Carboxylic Acid Dimer) | Stretching | Broad |

| 3050-3010 | C-H (Aromatic) | Stretching | Medium |

| 2980-2850 | C-H (Aliphatic) | Stretching | Medium |

| ~1710 | C=O (Carboxylic Acid) | Stretching | Strong |

| ~1690 | C=O (Carbamate - Boc group) | Stretching | Strong |

| 1610, 1510, 1450 | C=C (Aromatic) | Stretching | Medium |

| ~1520 | N-H (Amide II band) | Bending | Medium |

| ~1370 | C-H (tert-butyl) | Bending (symmetrical) | Medium |

| ~1250 | C-O (Carboxylic Acid/Phenol) | Stretching | Strong |

| ~1160 | C-O (Carbamate - Boc group) | Stretching | Strong |

| ~830 | C-H (para-substituted aromatic) | Out-of-plane Bending | Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of this compound is as follows:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid to promote ionization.

-

Ionization: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule. The sample solution is introduced into the ESI source where it is nebulized and ionized.

-

Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). A full scan mass spectrum is acquired to determine the molecular ion.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to generate an MS/MS spectrum.

Fragmentation Analysis

The fragmentation of this compound in the mass spectrometer is predictable. The Boc group is notoriously labile and readily fragments. The primary fragmentation pathways involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Fragmentation pathway of this compound.

Expected Mass Fragments

The following table summarizes the expected major fragments and their corresponding mass-to-charge ratios (m/z) in the positive ion mode ESI-MS/MS spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Loss from Precursor Ion ([M+H]⁺ = 268) |

| 268 | [C₁₃H₁₈NO₅]⁺ (Protonated Molecule) | - |

| 212 | [C₉H₁₀NO₅]⁺ | - 56 Da (Loss of isobutylene) |

| 168 | [C₈H₁₀NO₃]⁺ | - 100 Da (Loss of Boc group) |

| 151 | [C₈H₉NO₂]⁺ | - 100 Da and - H₂O |

| 122 | [C₇H₈NO]⁺ | - 100 Da and - COOH |

| 107 | [C₇H₇O]⁺ (Hydroxytropylium ion) | - 100 Da and - H₂N-COOH |

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

General workflow for the analysis of this compound.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust framework for the comprehensive characterization of this compound. IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry provides definitive information on the molecular weight and structural integrity through detailed fragmentation analysis. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis and application of this important chemical entity.

References

An In-depth Technical Guide to the Solubility of N-Boc-4-Hydroxyphenyl-DL-glycine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-4-Hydroxyphenyl-DL-glycine, a key building block in synthetic organic chemistry and drug discovery. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and outlines a logical workflow for assessing this critical physicochemical property.

Core Concepts in Solubility

The solubility of this compound is governed by its molecular structure. The presence of the polar carboxylic acid and hydroxyl groups, combined with the nonpolar tert-butoxycarbonyl (Boc) protecting group and the phenyl ring, results in a molecule with a nuanced solubility profile. The principle of "like dissolves like" is paramount; solvents that can effectively solvate both the polar and nonpolar regions of the molecule will exhibit the highest solubilizing capacity. Generally, this compound is soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons, while it is insoluble in water[1].

Quantitative Solubility Data

Table 1: Solubility of D-p-Hydroxyphenylglycine in Various Solvents

| Solvent | Temperature (°C) | Molar Fraction (x 10^4) |

| Water | 25 | 3.45 |

| Methanol | 25 | 1.32 |

| Ethanol | 25 | 0.54 |

| N,N-Dimethylformamide (DMF) | 25 | 10.8 |

| Toluene | 25 | 0.01 |

| Carbon Tetrachloride | 25 | 0.00 |

Note: This data is for the parent compound D-p-hydroxyphenylglycine and should be used as an estimate for this compound.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound in an organic solvent is the equilibrium saturation method followed by gravimetric analysis.

Protocol: Equilibrium Saturation Method

-

Preparation : Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution becomes saturated.

-

Equilibration : Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated. Gentle agitation helps to accelerate this process.

-

Sample Withdrawal and Filtration : After equilibration, allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved particles.

-

Solvent Evaporation : Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature below the solvent's boiling point to avoid decomposition of the compound.

-

Quantification : Once the solvent is fully evaporated, weigh the evaporation dish containing the dried solute. The difference in weight corresponds to the mass of the dissolved solid.

-

Calculation : Calculate the solubility in the desired units (e.g., g/L, mg/mL, or molarity).

Logical Workflow for Solubility Assessment

When approaching the use of this compound in a new solvent system, a logical progression of steps can save time and resources.

Troubleshooting Poor Solubility

In instances where this compound exhibits poor solubility in a desired solvent, several strategies can be employed:

-

Co-solvent Systems : The use of a mixture of solvents can often enhance solubility. For example, a small amount of a more polar solvent like DMF or DMSO can be added to a less polar solvent to improve the dissolution of the polar functionalities of the molecule.

-

Temperature Adjustment : Solubility is often temperature-dependent. Gently warming the solvent may increase the solubility of the compound. However, care must be taken to avoid thermal degradation.

-

Sonication : Applying ultrasonic energy can help to break up solid aggregates and facilitate dissolution.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Boc-4-Hydroxyphenyl-DL-glycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the expected thermal stability and decomposition profile of N-Boc-4-Hydroxyphenyl-DL-glycine. Due to the limited publicly available data specific to this molecule, this document synthesizes information from studies on structurally related compounds, including N-Boc protected amines and unprotected amino acids, to build a scientifically grounded projection of its behavior.

Introduction: The Importance of Thermal Stability

This compound is a crucial building block in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility in organic solvents, but its thermal lability is a critical parameter for drug development, manufacturing, and storage.[1] Understanding the thermal decomposition threshold and pathway is essential for preventing degradation, ensuring product purity, and defining safe handling and processing conditions. High temperatures can lead to unintended deprotection or further degradation, compromising the integrity of active pharmaceutical ingredients (APIs).[2]

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a multi-stage process, initiated by the thermolytic cleavage of the N-Boc group.

Stage 1: N-Boc Group Cleavage

The primary and most well-documented thermal event for N-Boc protected amines is the elimination of the Boc group.[2] This reaction proceeds through a concerted mechanism, yielding the deprotected amine, carbon dioxide, and isobutylene.[3][4] This deprotection can often be achieved cleanly by heating without the need for acid catalysts, although temperatures of 150°C or higher may be required.[2][5] For many N-Boc compounds, this initial mass loss occurs in the range of 170-220°C.[6]

References

An In-depth Technical Guide to the Synthesis of N-Boc-4-Hydroxyphenyl-DL-glycine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of N-Boc-4-Hydroxyphenyl-DL-glycine, a key building block in the development of various pharmaceuticals and peptidomimetics. This guide details the chemical properties, synthesis protocols, and characterization of this compound, presenting quantitative data in accessible formats and visualizing the synthetic workflow.

Compound Overview

This compound, also known as N-(tert-butoxycarbonyl)-4-hydroxyphenyl-DL-glycine, is a derivative of the non-proteinogenic amino acid 4-hydroxyphenyl-DL-glycine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino function is a critical step in its application for solid-phase peptide synthesis (SPPS) and other organic syntheses. The Boc group is stable under a wide range of reaction conditions but can be readily cleaved under mild acidic conditions, making it an ideal protecting group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 53249-34-6 |

| Molecular Formula | C₁₃H₁₇NO₅ |

| Molecular Weight | 267.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 112-114 °C[1] |

| Predicted Boiling Point | 463.1 ± 40.0 °C |

| Predicted Density | 1.267 ± 0.06 g/cm³ |

| Predicted pKa | 3.71 ± 0.10 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 4-Hydroxyphenyl-DL-glycine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction, known as Boc protection, proceeds via nucleophilic attack of the deprotonated amino group on the carbonyl carbon of the Boc anhydride.

Reaction Scheme

Caption: General reaction scheme for the Boc protection of 4-Hydroxyphenyl-DL-glycine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of amino acids and can be applied to the synthesis of this compound.

Materials:

-

4-Hydroxyphenyl-DL-glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

n-Hexane

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Hydroxyphenyl-DL-glycine (1.0 eq.) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide. The volume of the solvent should be sufficient to fully dissolve the starting material.

-

Reaction: Cool the solution to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with n-hexane (2 x volume) to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layers.

-

Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of the product should form.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume).

-

-

Purification:

-

Combine the organic extracts and wash with brine until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Crystallization:

-

If the product is obtained as an oil or a semi-solid, it can be solidified by trituration with a non-polar solvent like n-hexane.

-

For further purification, recrystallize the solid product from a suitable solvent system, such as methanol-water or ethyl acetate-hexane.

-

-

Drying: Dry the purified crystals under vacuum to obtain this compound as a white solid.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectra available from chemical suppliers and databases. |

| ¹³C NMR | Spectra available from chemical suppliers and databases. |

| IR | Characteristic peaks for N-H, C=O (carbamate and carboxylic acid), and aromatic C-H and C=C bonds. |

| Mass Spec. | m/z calculated for C₁₃H₁₇NO₅: 267.11; found: [M+H]⁺, [M+Na]⁺, etc. |

Table 3: Typical Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 4-Hydroxyphenyl-DL-glycine |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Base | Sodium Hydroxide (NaOH) |

| Solvent System | Dioxane / Water |

| Reaction Time | 4 - 16 hours |

| Typical Yield | 80 - 95% |

| Purity (by HPLC) | >98% |

Conclusion

The synthesis of this compound via the Boc protection of 4-Hydroxyphenyl-DL-glycine is a robust and high-yielding process. The detailed protocol and workflow provided in this guide offer a clear pathway for researchers and professionals in the field of drug development and peptide chemistry to produce this valuable compound with high purity. The provided characterization data serves as a benchmark for quality control.

References

An In-depth Technical Guide to N-Boc-4-Hydroxyphenyl-DL-glycine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-Hydroxyphenyl-DL-glycine is a non-proteinogenic, protected amino acid that serves as a critical building block in synthetic organic chemistry and drug discovery. Its unique structure, featuring a phenyl group directly attached to the α-carbon and a hydroxyl moiety, imparts valuable conformational constraints and functional properties to peptides and small molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and significant applications of this compound, with a particular focus on its role in the development of novel therapeutics, including vancomycin analogues and modulators of G protein-coupled receptors. Detailed experimental protocols and visualizations of key synthetic and signaling pathways are presented to facilitate its practical application in research and development.

Introduction

The incorporation of unnatural amino acids into peptide and small molecule scaffolds is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and target affinity. This compound, a derivative of glycine with a 4-hydroxyphenyl substituent and a tert-butoxycarbonyl (Boc) protecting group on the α-amino group, is a versatile building block for this purpose. The phenylglycine core introduces conformational rigidity into peptide backbones, while the hydroxyl group offers a site for further functionalization. The Boc protecting group ensures stability during synthesis and allows for controlled deprotection under mild acidic conditions. This guide delves into the core aspects of this compound, providing a technical resource for its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While some experimental data is available, certain parameters are predicted based on computational models.

| Property | Value | Reference |

| CAS Number | 53249-34-6 | [1] |

| Molecular Formula | C₁₃H₁₇NO₅ | [1] |

| Molecular Weight | 267.28 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 112-114 °C (recrystallized from methanol-water) | [2] |

| Boiling Point (Predicted) | 463.1 ± 40.0 °C | |

| Density (Predicted) | 1.267 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.71 ± 0.10 | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water. |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the protection of the amino group of 4-Hydroxyphenyl-DL-glycine. A general synthetic workflow is depicted below.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a documented synthetic method[2].

Materials:

-

N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester (1.5 mmol, 0.5 g)

-

Methanol (20 mL)

-

5% aqueous Sodium Carbonate (30 mL)

-

Ethyl acetate

-

Phosphoric acid

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester (1.5 mmol, 0.5 g) in methanol (20 mL) and 5% aqueous sodium carbonate (30 mL) is heated at reflux for 30 minutes.

-

The solvent is removed in vacuo.

-

The aqueous residue is extracted with ethyl acetate. The aqueous phase is retained.

-

The aqueous phase is acidified to pH 3.0 with phosphoric acid.

-

The acidified aqueous phase is extracted again with ethyl acetate.

-

The organic extract is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated to yield this compound.

-

The product can be further purified by recrystallization from a methanol-water mixture to yield a white solid with a melting point of 112-114 °C[2].

Analytical Characterization

-

¹H NMR Spectroscopy: The presence of the Boc group is confirmed by a characteristic singlet at approximately 1.4 ppm (9H). The aromatic protons of the hydroxyphenyl group typically appear in the range of 6.7-7.2 ppm, and the α-proton gives a signal around 5.0-5.2 ppm. The hydroxyl and carboxylic acid protons are also observable, though their chemical shifts can vary depending on the solvent and concentration.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate and carboxylic acid (around 1690-1750 cm⁻¹), and the O-H stretching of the phenolic and carboxylic acid groups (broad band around 2500-3300 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound. A C18 column with a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) or formic acid, can be used for separation.

Significance and Applications in Drug Development

Incorporation into Peptides

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy. Its incorporation can confer several advantageous properties to peptides:

-

Conformational Rigidity: The direct attachment of the phenyl ring to the α-carbon restricts the conformational freedom of the peptide backbone, which can be exploited to induce specific secondary structures like β-turns and helices. This can lead to enhanced binding affinity and selectivity for biological targets[3].

-

Increased Proteolytic Stability: The bulky phenyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Introduction of a Functional Group: The phenolic hydroxyl group can serve as a handle for further modifications, such as glycosylation or attachment of reporter molecules.

Synthesis of Vancomycin Analogues

A significant application of 4-hydroxyphenylglycine is in the synthesis of glycopeptide antibiotics like vancomycin. Vancomycin's mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall synthesis[4][5]. The 4-hydroxyphenylglycine residue is a crucial component of the vancomycin structure, contributing to the rigid conformation of the heptapeptide core and serving as a site for glycosylation[6]. The development of vancomycin-resistant bacteria has spurred efforts to synthesize novel analogues with improved activity. This compound serves as a key starting material in the total synthesis and modification of such analogues, aiming to overcome resistance mechanisms.

Use of the DL-Racemic Form

The use of the DL-racemic mixture of N-Boc-4-Hydroxyphenyl-glycine is a strategic choice in certain drug discovery applications, particularly in the generation of peptide libraries for high-throughput screening. By incorporating a racemic mixture at a specific position in a peptide sequence, two diastereomers are generated for each peptide in the library. This doubles the chemical diversity of the library, allowing for the exploration of the stereochemical preferences of a biological target. However, this approach necessitates the development of robust analytical and preparative HPLC methods to separate the resulting diastereomers for individual biological evaluation[6][7].

Biological Significance and Signaling Pathways

While this compound itself is a synthetic intermediate, its deprotected form, 4-hydroxyphenylglycine, when incorporated into small molecules or peptides, can exhibit significant biological activity. A notable example is the modulation of the orphan G protein-coupled receptor GPR88.

Agonism of GPR88

GPR88 is predominantly expressed in the striatum and is implicated in various neurological and psychiatric disorders. It couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[8][9]. Small molecule derivatives of 4-hydroxyphenylglycine have been identified as agonists of GPR88[8][10]. This suggests that peptides incorporating 4-hydroxyphenylglycine could be designed to target this receptor and modulate its downstream signaling.

The signaling pathway initiated by the activation of GPR88 by a 4-hydroxyphenylglycine-containing agonist is illustrated below.

Conclusion

This compound is a valuable and versatile non-proteinogenic amino acid derivative with significant applications in peptide synthesis and drug discovery. Its ability to impart conformational constraints and provide a site for further functionalization makes it a powerful tool for modifying the properties of peptides and small molecules. Its role in the synthesis of vancomycin analogues highlights its importance in addressing antibiotic resistance. Furthermore, the discovery of 4-hydroxyphenylglycine derivatives as modulators of the GPR88 signaling pathway opens up new avenues for the development of therapeutics for central nervous system disorders. The detailed synthetic and analytical protocols provided in this guide, along with the elucidation of its biological significance, are intended to support researchers in leveraging the full potential of this important chemical entity.

References

- 1. This compound(53249-34-6) 1H NMR spectrum [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-4-Hydroxyphenyl-DL-glycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Boc-4-Hydroxyphenyl-DL-glycine is a non-proteinogenic, or unnatural, amino acid that has garnered significant interest in the fields of medicinal chemistry, peptide synthesis, and drug discovery. Its unique structure, featuring a hydroxylated phenyl ring attached to the α-carbon, provides a valuable scaffold for the design of novel therapeutics. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group facilitates its use in solid-phase peptide synthesis (SPPS) and other synthetic methodologies by preventing unwanted side reactions. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of bioactive peptides and other pharmaceuticals.

Physicochemical Properties

This compound is typically a white to off-white solid. The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₅ | [] |

| Molecular Weight | 267.27 g/mol | [] |

| Predicted Density | 1.267 g/cm³ | [] |

| Predicted Boiling Point | 463.1 ± 40.0 °C | [2] |

| Predicted pKa | 3.71 ± 0.10 | [2] |

| Solubility | Soluble in alcohols, ethers, and chlorinated hydrocarbons; insoluble in water.[3] | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the amino group of 4-Hydroxyphenyl-DL-glycine with a tert-butyloxycarbonyl (Boc) group. This reaction is a standard procedure in peptide chemistry.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the Boc protection of 4-Hydroxyphenyl-DL-glycine.

Materials:

-

4-Hydroxyphenyl-DL-glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1M Sodium Hydroxide (NaOH) solution

-

1M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Hydroxyphenyl-DL-glycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (three times the volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[4]

-

Filter the solution and concentrate under reduced pressure to yield this compound.[4]

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Data

The structural confirmation of this compound is performed using various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectral data is available through chemical suppliers. | [5] |

| FT-IR | Characteristic peaks for O-H, N-H, C=O (urethane and carboxylic acid), and aromatic C-H bonds are expected. Spectra for the parent compound, N-(4-hydroxyphenyl)glycine, are available.[6] | |

| Mass Spectrometry | Mass spectra of Boc-protected amino acids typically show characteristic fragmentation patterns, including the neutral loss of isobutylene (56 Da) and the entire Boc group (100 Da).[7] |

Applications in Peptide Synthesis and Drug Discovery

This compound is a valuable building block in the synthesis of peptides with modified properties. The incorporation of this unnatural amino acid can enhance biological activity, improve metabolic stability, and provide conformational constraints.

Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is acid-labile, making it suitable for the Boc/Bzl strategy in SPPS. The general workflow for incorporating this compound into a peptide chain on a solid support is depicted below.

Workflow for Boc-based Solid-Phase Peptide Synthesis.

Role in Antibiotic Development

The 4-hydroxyphenylglycine moiety is a crucial structural component of the vancomycin group of glycopeptide antibiotics.[8] These antibiotics inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[9] The development of bacterial resistance to vancomycin, often through the alteration of this binding site to D-Ala-D-Lac, has prompted the synthesis of vancomycin analogues with modified 4-hydroxyphenylglycine residues to restore or enhance antibacterial activity.[5][9]

The mechanism of action of vancomycin involves the formation of a binding pocket that sequesters the D-Ala-D-Ala terminus of the growing peptidoglycan chain, thereby inhibiting the transglycosylation and transpeptidation steps of cell wall biosynthesis.

Mechanism of action of vancomycin.

Chiral Resolution

As this compound is a racemic mixture, the separation of its enantiomers is often necessary for the development of stereospecific drugs. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for the chiral separation of this compound enantiomers.

Materials and Equipment:

-

This compound sample

-

HPLC grade n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA)

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm or 273 nm |

| Injection Volume | 10 µL |

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample and record the chromatogram.

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification.

The general workflow for chiral HPLC separation is outlined below.

Workflow for chiral HPLC separation.

This compound is a versatile and valuable unnatural amino acid for researchers and professionals in drug development. Its utility in peptide synthesis, particularly for the creation of novel antibiotics and other bioactive molecules, is well-established. The ability to synthesize, purify, and resolve the enantiomers of this compound allows for the precise design and construction of complex molecular architectures with tailored biological activities. The experimental protocols and data presented in this guide serve as a comprehensive resource for the effective application of this compound in research and development endeavors.

References

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. N-(4-HYDROXYPHENYL)GLYCINE(122-87-2) IR Spectrum [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Boc Protection in 4-Hydroxyphenyl-DL-glycine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug development, the non-proteinogenic amino acid 4-Hydroxyphenyl-DL-glycine serves as a critical chiral building block. Its incorporation into peptidic structures, most notably in glycopeptide antibiotics like vancomycin, underscores the necessity of precise chemical control during synthesis.[1] Central to this control is the strategic use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino functionality. This technical guide provides an in-depth exploration of the role of Boc protection in the chemistry of 4-Hydroxyphenyl-DL-glycine, detailing experimental protocols, quantitative data, and the logical workflows involved.

The Core Function of Boc Protection

The primary role of the Boc group is to temporarily shield the nucleophilic α-amino group of 4-Hydroxyphenyl-DL-glycine, thereby preventing its unwanted participation in side reactions during peptide bond formation. This protection ensures that the carboxyl group of an incoming amino acid couples exclusively with the intended N-terminus of the growing peptide chain, allowing for a controlled and stepwise assembly. The Boc group is favored for its stability under a range of coupling conditions and its susceptibility to cleavage under specific acidic conditions, a cornerstone of the Boc/Bzl (benzyl) protection strategy in solid-phase peptide synthesis.

The introduction of the Boc group is typically achieved through the reaction of 4-Hydroxyphenyl-DL-glycine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The mechanism involves the nucleophilic attack of the amino group on a carbonyl carbon of the (Boc)₂O, leading to the formation of a stable carbamate.

Experimental Protocols

Boc Protection of 4-Hydroxyphenyl-DL-glycine

Materials:

-

4-Hydroxyphenyl-DL-glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

1 M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 4-Hydroxyphenyl-DL-glycine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: While stirring, add 1 M NaOH solution dropwise until the amino acid is fully dissolved and the pH of the solution is approximately 10-11.

-

Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of (Boc)₂O (1.1-1.2 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

-

Isolation:

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and remove the solvent under reduced pressure to yield N-Boc-4-Hydroxyphenyl-DL-glycine.

-

Quantitative Data for Boc Protection of Amino Acids (General):

| Starting Material | Reagent | Base | Solvent System | Reaction Time | Yield |

| Glycylglycine | (Boc)₂O | Na₂CO₃ | THF/Water | 2 hours at 30°C | Not specified |

| Glycine Methyl Ester HCl | (Boc)₂O | Triethylamine | Dichloromethane/Water | Several hours to overnight | ~99% |

Table 1: Summary of quantitative data for Boc protection of glycine and its derivative, adaptable for 4-Hydroxyphenyl-DL-glycine.[2][4]

Deprotection of this compound